![molecular formula C14H10N2O7S2 B2456284 4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide CAS No. 691370-19-1](/img/structure/B2456284.png)
4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H10N2O7S2. It has an average mass of 382.368 Da and a monoisotopic mass of 381.992950 Da .
Molecular Structure Analysis
The molecular structure of 4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide is complex, with multiple functional groups. The presence of methoxy, nitro, and benzenesulfonamide groups contribute to its unique chemical properties .Aplicaciones Científicas De Investigación
- Oxazopt , the drug candidate derived from this compound, exhibits antiglaucomatous activity. It selectively inhibits human carbonic anhydrase II (hCA II), which is a target for glaucoma treatment .
- Oxazopt demonstrates antimicrobial effects against antibiotic-resistant gram-positive bacteria (such as Enterococcus faecium and Enterococcus faecalis) and gram-negative bacteria (Escherichia coli) .
- Beyond glaucoma, hCA inhibitors have applications in epilepsy treatment, oncology, and the development of anti-infective drugs .
- Oxazopt’s isoform-selective inhibition (Ki values: hCA I = 96.3 µM, hCA II = 0.05 µM, hCA IX = 23.1 µM, hCA XII = 8.5 µM) makes it promising for these diverse areas .
Antiglaucomatous Activity
Antibacterial Properties
Antimonooxidase Effect
Pharmacological Applications
Synthesis Methods
Propiedades
IUPAC Name |
4-methoxy-3-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7S2/c1-22-11-5-3-9(7-10(11)16(18)19)25(20,21)15-8-2-4-12-13(6-8)24-14(17)23-12/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEQSOCCSXSXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.